![molecular formula C8H7ClOS B14793648 2-[(2-Chlorophenyl)thio]acetic acid; (2-Chlorophenylsulfanyl)acetic acid](/img/structure/B14793648.png)
2-[(2-Chlorophenyl)thio]acetic acid; (2-Chlorophenylsulfanyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Chlorophenyl thioacetate is an organosulfur compound that features a thioacetate group attached to an o-chlorophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
o-Chlorophenyl thioacetate can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of o-chlorophenyl halides with thioacetic acid or its derivatives. The reaction typically occurs under mild conditions using a base such as potassium carbonate to facilitate the nucleophilic attack of the thioacetate anion on the halide substrate .
Industrial Production Methods
In industrial settings, the synthesis of o-chlorophenyl thioacetate may involve the use of polymer-supported sodium thioacetate to achieve high yields under nonaqueous and heterogeneous conditions . This method is advantageous due to its efficiency and ease of product isolation.
Análisis De Reacciones Químicas
Types of Reactions
o-Chlorophenyl thioacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The thioacetate group can be replaced by other nucleophiles, leading to the formation of diverse organosulfur compounds.
Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to yield thiols or other reduced sulfur species.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases like potassium carbonate and nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are typically used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted organosulfur compounds.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and other reduced sulfur compounds.
Aplicaciones Científicas De Investigación
o-Chlorophenyl thioacetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of o-chlorophenyl thioacetate involves its ability to undergo nucleophilic substitution reactions, where the thioacetate group acts as a nucleophile. This property allows it to participate in various chemical transformations, leading to the formation of diverse organosulfur compounds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Thioacetic Acid: A simpler thioacetate compound that serves as a precursor to various organosulfur compounds.
Thiophene Derivatives: Compounds containing a thiophene ring, which exhibit diverse biological and chemical properties.
Thiourea Derivatives: Compounds with a thiourea group, known for their wide range of biological activities.
Uniqueness
o-Chlorophenyl thioacetate is unique due to the presence of the o-chlorophenyl group, which imparts specific chemical properties and reactivity
Propiedades
Fórmula molecular |
C8H7ClOS |
|---|---|
Peso molecular |
186.66 g/mol |
Nombre IUPAC |
O-(2-chlorophenyl) ethanethioate |
InChI |
InChI=1S/C8H7ClOS/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3 |
Clave InChI |
HDMPELFACKZWHR-UHFFFAOYSA-N |
SMILES canónico |
CC(=S)OC1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


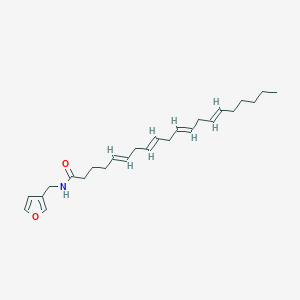
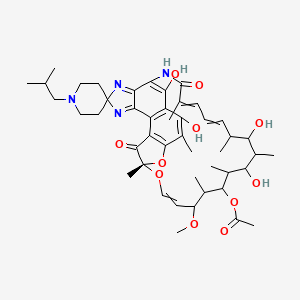
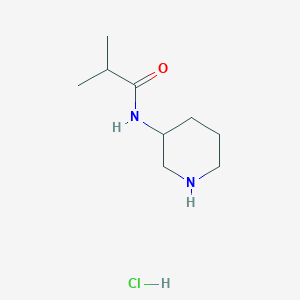

![(8R,9R,10R,13S,14S)-17-Ethynyl-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,7,17-triol](/img/structure/B14793586.png)
![2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)aniline](/img/structure/B14793603.png)
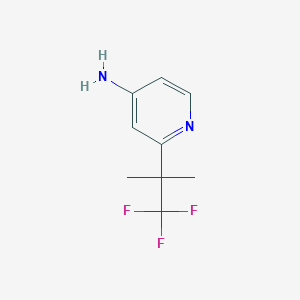
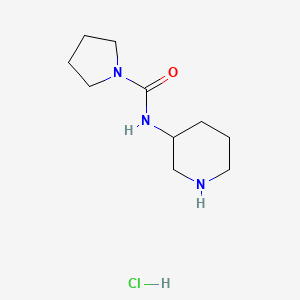

![4H,7H-Cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, 6-(2-chlorophenyl)-8,9-dihydro-1-methyl-8-(4-morpholinylmethyl)-](/img/structure/B14793617.png)

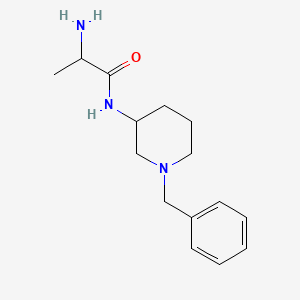
![Methyl ((2S)-1-((2S)-2-(5-(6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B14793634.png)
![(13S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B14793635.png)
